![molecular formula C14H10BrF2N5O B3451086 N-(4-bromophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3451086.png)
N-(4-bromophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
概要
説明
N-(4-bromophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of 4-bromoaniline with difluoromethyl ketone and methyl hydrazine, followed by cyclization with a suitable reagent to form the triazolopyrimidine ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the process and reduces costs. This method can include the use of dibenzoylacetylene and triazole derivatives in a catalyst-free procedure at room temperature . The scalability of this method makes it suitable for large-scale production.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological and chemical properties depending on the substituents introduced .
科学的研究の応用
N-(4-bromophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, anti-inflammatory, and analgesic agent.
Agrochemicals: It is explored for its use in developing new pesticides and herbicides.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action of N-(4-bromophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved often include the modulation of signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-b]triazole: Another heterocyclic compound with similar applications in medicinal chemistry and materials science.
Triazolo[3,4-b][1,3,4]thiadiazine: Known for its biological activities and potential as a pharmaceutical agent.
Uniqueness
N-(4-bromophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioavailability compared to similar compounds .
特性
IUPAC Name |
N-(4-bromophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2N5O/c1-7-6-10(11(16)17)22-14(18-7)20-12(21-22)13(23)19-9-4-2-8(15)3-5-9/h2-6,11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEPVIGGUZDQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


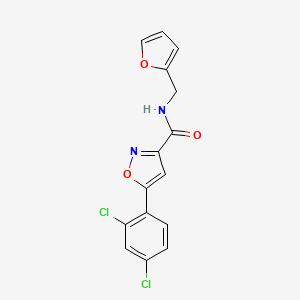
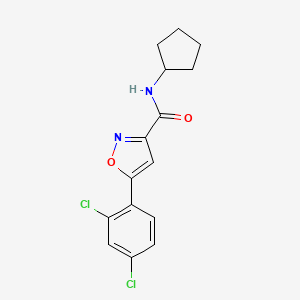
![1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B3451014.png)
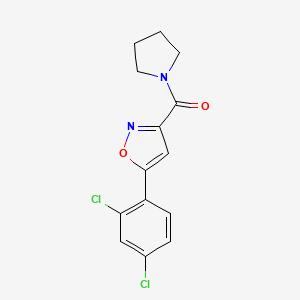
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3451017.png)
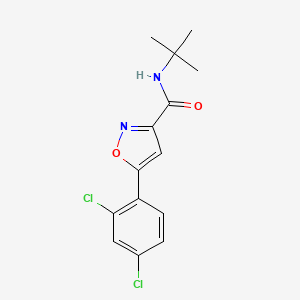
![2-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3451031.png)
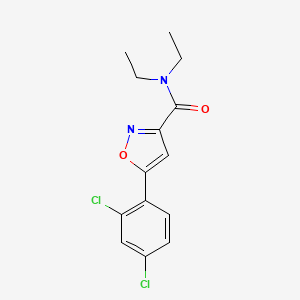
![1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B3451038.png)
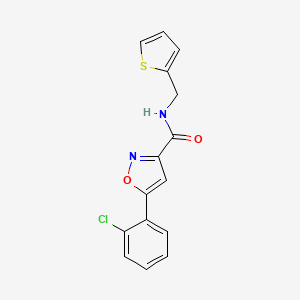
![[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B3451045.png)
![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3451055.png)
![N-(3-chloro-2-methylphenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3451076.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3451084.png)
